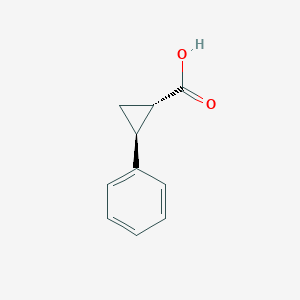
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” is a complex organic molecule that has been studied in the field of medicinal chemistry . It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . This compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. One approach involves the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent . This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrimidine core with various functional groups attached. These include a bromofuran group, a pyridine group, and a nitrile group . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of its functional groups. For instance, the oxidation of amines is a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides . In the last two decades, several protocols reported the synthesis of carbonyl compounds from amines using metal reagents/catalysts .Direcciones Futuras
The compound “3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” and its derivatives show promise in the field of medicinal chemistry due to their potential biological activities . Future research could focus on further exploring these activities and optimizing the synthesis process for these compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves the reaction of 5-bromofuran-2-carbaldehyde with pyridine-3-carboxylic acid followed by a dehydration reaction to form the final product.", "Starting Materials": [ "5-bromofuran-2-carbaldehyde", "pyridine-3-carboxylic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-bromofuran-2-carbaldehyde (1.0 equiv) and pyridine-3-carboxylic acid (1.2 equiv) in dichloromethane.", "Step 2: Add sodium hydroxide (1.5 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add acetic anhydride (1.5 equiv) and triethylamine (1.5 equiv) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Remove the solvent under reduced pressure and purify the crude product by column chromatography using ethanol as the eluent.", "Step 5: Dehydrate the purified product by heating at 120°C for 2 hours to obtain 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile." ] } | |
Número CAS |
1526593-69-0 |
Nombre del producto |
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile |
Fórmula molecular |
C12H7BrN2O2 |
Peso molecular |
291.1 |
Pureza |
90 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine](/img/structure/B6261247.png)
